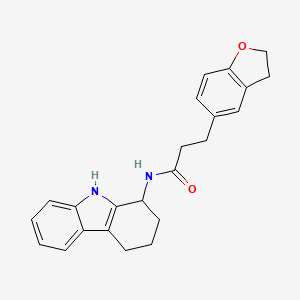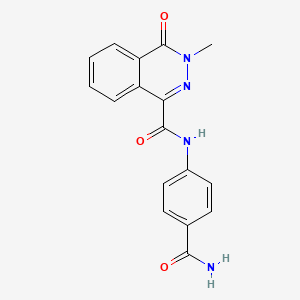![molecular formula C18H17ClN6O B12160945 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12160945.png)
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a unique combination of a triazolopyridazine core and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the reaction of hydrazine derivatives with chloropyridazine under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained around 80-100°C.
Chlorination: The triazolopyridazine intermediate is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position.
Coupling with Indole Derivative: The chlorinated triazolopyridazine is then coupled with an indole derivative. This step usually involves a nucleophilic substitution reaction, where the indole derivative is introduced in the presence of a base such as potassium carbonate or sodium hydride.
Amidation: Finally, the product is subjected to amidation with 3-bromopropionyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the triazolopyridazine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the triazolopyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The indole moiety can further enhance binding affinity and specificity through additional interactions with the target.
類似化合物との比較
Similar Compounds
6-chloro[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolopyridazine core but lacks the indole moiety.
N-[2-(1H-indol-3-yl)ethyl]propanamide: Contains the indole moiety but lacks the triazolopyridazine core.
Uniqueness
The uniqueness of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in the individual components.
This compound’s dual functionality makes it a versatile candidate for various applications in scientific research and industry.
特性
分子式 |
C18H17ClN6O |
|---|---|
分子量 |
368.8 g/mol |
IUPAC名 |
3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H17ClN6O/c19-15-5-6-16-22-23-17(25(16)24-15)7-8-18(26)20-10-9-12-11-21-14-4-2-1-3-13(12)14/h1-6,11,21H,7-10H2,(H,20,26) |
InChIキー |
NAFAQLGZBGCREU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NN=C4N3N=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12160879.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12160885.png)
![2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B12160893.png)

![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12160905.png)

![14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12160938.png)

